Methyl 5-bromopyrazine-2-carboxylate
Overview
Description
“Methyl 5-bromopyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H5BrN2O2 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromopyrazine-2-carboxylate” is represented by the SMILES notation: COC(=O)C1=CN=C(Br)C=N1 . The InChI Key is PVTAJWAGBTWOPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromopyrazine-2-carboxylate” has a molecular weight of 217.02 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Pharmacology
In pharmacology, Methyl 5-bromopyrazine-2-carboxylate is utilized as a building block for the synthesis of various pharmacologically active molecules. Its bromine atom can be readily substituted through nucleophilic aromatic substitution reactions, making it a versatile intermediate for the development of new drugs .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its reactive sites allow for functionalization, enabling the creation of complex molecules for further chemical exploration. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Material Science
In material science, Methyl 5-bromopyrazine-2-carboxylate can be used to modify the properties of materials at a molecular level. Its incorporation into polymers can lead to materials with unique electrical or photophysical properties, useful in creating advanced materials for technology applications .
Analytical Chemistry
Analytical chemists employ Methyl 5-bromopyrazine-2-carboxylate as a standard or reagent in chromatography and spectrometry. Its well-defined structure and properties make it an excellent candidate for method calibration and testing .
Biochemistry Research
In biochemistry research, this compound is used to study enzyme interactions and kinetics. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate biochemical pathways and the molecular basis of diseases .
Agricultural Chemistry
Methyl 5-bromopyrazine-2-carboxylate finds applications in agricultural chemistry as a precursor for the synthesis of agrochemicals. Its derivatives can be designed to act as pesticides or herbicides, contributing to crop protection strategies .
Environmental Science
Environmental scientists use derivatives of Methyl 5-bromopyrazine-2-carboxylate to study degradation processes and environmental fate of organic compounds. It helps in understanding the impact of chemicals on ecosystems and in developing eco-friendly substances .
Chemical Engineering
In chemical engineering, this compound is involved in process optimization studies. It’s used to test new synthetic routes or improve existing industrial processes, aiming to enhance efficiency and sustainability in chemical production .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “Methyl 5-bromopyrazine-2-carboxylate”. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
methyl 5-bromopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTAJWAGBTWOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650730 | |
Record name | Methyl 5-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromopyrazine-2-carboxylate | |
CAS RN |
210037-58-4 | |
Record name | Methyl 5-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-pyrazine-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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